molecular formula C7H4N2O8 B14708557 Benzoic acid, 2,6-dihydroxy-3,5-dinitro- CAS No. 22604-82-6

Benzoic acid, 2,6-dihydroxy-3,5-dinitro-

Cat. No.: B14708557
CAS No.: 22604-82-6
M. Wt: 244.12 g/mol
InChI Key: COTKXUJUTQZYDR-UHFFFAOYSA-N
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Description

Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is an organic compound with the molecular formula C7H4N2O7 It is a derivative of benzoic acid, where two hydroxyl groups and two nitro groups are substituted at the 2,6 and 3,5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,6-dihydroxy-3,5-dinitro- typically involves the nitration of 2,6-dihydroxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of benzoic acid, 2,6-dihydroxy-3,5-dinitro- follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and yield. The industrial process also includes steps for waste management and recycling of reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid, 2,6-dihydroxy-3,5-dinitro- can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of benzoic acid.

    Substitution: Esters and other substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2,6-dihydroxy-3,5-dinitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-dinitro- involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include oxidative stress response and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid, 3,5-dinitro-: Similar structure but with a single hydroxyl group.

    2-Hydroxy-3,5-dinitrobenzoic acid: Another derivative with similar functional groups.

    3,5-Dinitrosalicylic acid: Known for its use in analytical chemistry.

Uniqueness

Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is unique due to the presence of two hydroxyl groups and two nitro groups, which confer distinct chemical properties

Properties

CAS No.

22604-82-6

Molecular Formula

C7H4N2O8

Molecular Weight

244.12 g/mol

IUPAC Name

2,6-dihydroxy-3,5-dinitrobenzoic acid

InChI

InChI=1S/C7H4N2O8/c10-5-2(8(14)15)1-3(9(16)17)6(11)4(5)7(12)13/h1,10-11H,(H,12,13)

InChI Key

COTKXUJUTQZYDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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